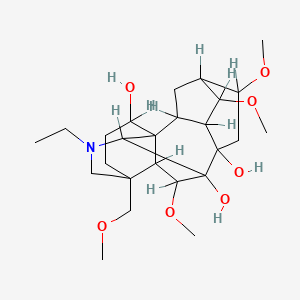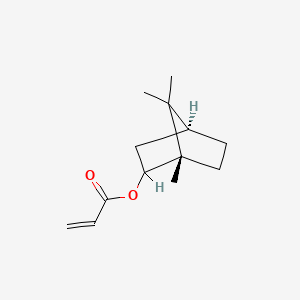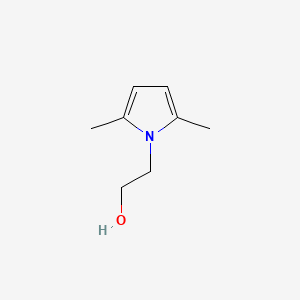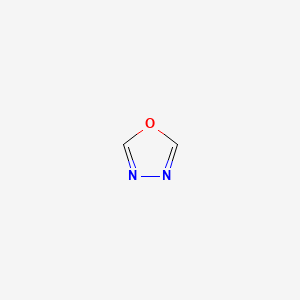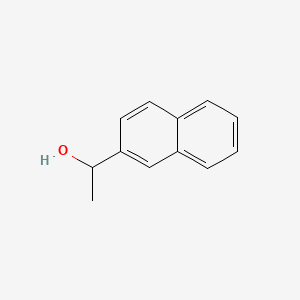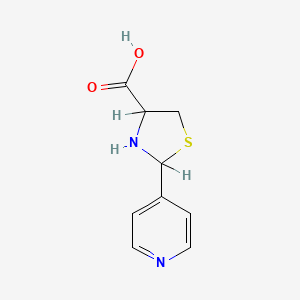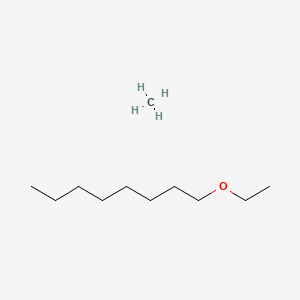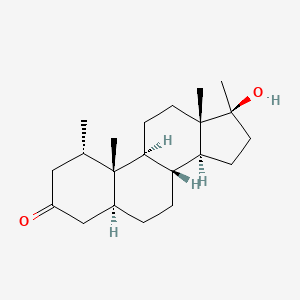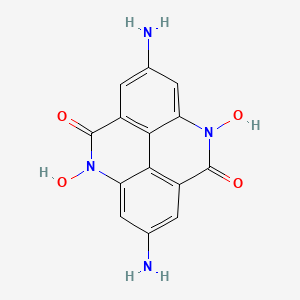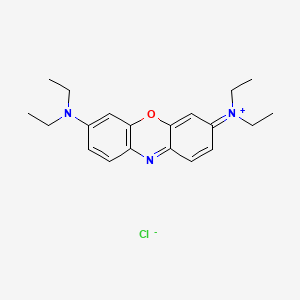
Teriflunomide
Overview
Description
Teriflunomide is an immunomodulatory drug primarily used in the treatment of multiple sclerosis, specifically the relapsing-remitting form. It is the active metabolite of leflunomide and functions by inhibiting pyrimidine synthesis, which is crucial for the proliferation of rapidly dividing cells, including activated T cells. This inhibition helps reduce the inflammatory processes associated with multiple sclerosis .
Mechanism of Action
Target of Action
Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines , which are essential components of DNA and RNA. The enzyme is particularly active in rapidly proliferating cells such as T lymphocytes and B lymphocytes .
Mode of Action
This compound acts by selectively and reversibly inhibiting DHODH . This inhibition prevents pyrimidine synthesis, leading to a reduction in the proliferation of activated T and B lymphocytes . This selective inhibition allows this compound to exert its immunomodulatory effects without causing clinical immune suppression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, reducing the availability of pyrimidines for DNA and RNA synthesis . This leads to a cytostatic effect on proliferating lymphocyte subsets . Additionally, pyrimidines are involved in numerous other cellular functions including phospholipid synthesis, protein and lipid glycosylation, and DNA strand repair .
Pharmacokinetics
After oral administration, this compound reaches maximum plasma concentrations on average in 1-4 hours . It mainly undergoes hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . It is eliminated unchanged and mainly through bile .
Result of Action
The action of this compound results in several molecular and cellular effects. It decreases the amount of activated CNS lymphocytes, leading to anti-inflammatory and antiproliferative effects . It also upregulates the expression of the tight junction protein claudin-1 in endothelial cells, promoting the integrity of the blood-brain barrier through the Wnt signaling pathway . Furthermore, it has been found to restore the injured blood-brain barrier in the EAE model and improve blood-brain barrier permeability in MS patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s immune status and the presence of other medications . Additionally, factors such as diet, lifestyle, and genetic variations can potentially influence the drug’s pharmacokinetics and pharmacodynamics . .
Biochemical Analysis
Biochemical Properties
Teriflunomide plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis. By inhibiting DHODH, this compound reduces the availability of pyrimidines, thereby limiting the proliferation of rapidly dividing cells, such as activated lymphocytes . Additionally, this compound interacts with other biomolecules, including proteins involved in oxidative stress responses, such as glutathione .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, particularly lymphocytes, this compound inhibits proliferation by reducing pyrimidine synthesis. This leads to a decrease in the number of activated lymphocytes, which are responsible for the autoimmune attack on the central nervous system in multiple sclerosis . Furthermore, this compound has been shown to influence cell signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a role in cell survival and proliferation . It also affects gene expression by modulating the activity of transcription factors involved in immune responses.
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme located in the mitochondria. By binding to DHODH, this compound prevents the conversion of dihydroorotate to orotate, a key step in pyrimidine synthesis . This inhibition leads to a reduction in the pool of available pyrimidines, which are essential for DNA and RNA synthesis. Consequently, rapidly dividing cells, such as activated lymphocytes, are unable to proliferate effectively. Additionally, this compound has been shown to modulate oxidative stress responses by interacting with glutathione and other antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under physiological conditions and retains its inhibitory activity against DHODH . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including the modulation of immune responses and the reduction of oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lymphocyte proliferation and reduces the severity of autoimmune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolysis, oxidation, N-acetylation, and sulfate conjugation . These pathways contribute to the formation of minor metabolites, which are eventually excreted from the body. This compound does not undergo significant metabolism by cytochrome P450 enzymes, which reduces the potential for drug-drug interactions . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in purine and pyrimidine nucleotide levels, as well as changes in glutathione and carbohydrate metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can traverse the blood-brain barrier, allowing it to exert effects on the central nervous system . This compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues, such as the liver and brain, have been observed in animal studies .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it inhibits dihydroorotate dehydrogenase (DHODH) . This localization is crucial for its mechanism of action, as DHODH is a mitochondrial enzyme involved in pyrimidine synthesis. This compound’s activity and function are influenced by its targeting to the mitochondria, where it can effectively inhibit DHODH and modulate oxidative stress responses . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Teriflunomide can be synthesized through a reaction involving 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline. This reaction is promoted by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and results in a high yield of over 90% . The process is efficient and involves only one step, making it suitable for industrial production.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the vacuum distillation of 4-(trifluoromethyl)aniline to ensure high purity. This purified compound is then used in the synthesis process to produce this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Teriflunomide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation on an edge plane pyrolytic graphite electrode, which produces a well-defined oxidation peak .
Common Reagents and Conditions:
Oxidation: Britton–Robinson buffer solution at pH 3.0 is commonly used for the oxidation of this compound.
Reduction and Substitution: Specific conditions and reagents for these reactions are less commonly documented but are essential for understanding the compound’s reactivity.
Major Products: The primary products formed from these reactions include various oxidized and reduced forms of this compound, which are analyzed using techniques like cyclic voltammetry and differential pulse voltammetry .
Scientific Research Applications
Teriflunomide has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of pyrimidine synthesis and its effects on cellular processes.
Comparison with Similar Compounds
Leflunomide: The parent compound of teriflunomide, which is converted into this compound in vivo.
Fingolimod: Another immunomodulatory drug used in multiple sclerosis treatment, which works by modulating sphingosine-1-phosphate receptors.
Dimethyl fumarate: An oral medication for multiple sclerosis that triggers an antioxidant response
Uniqueness: this compound is unique in its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism differentiates it from other immunomodulatory drugs that may have broader or different targets within the immune system .
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893457 | |
| Record name | Teriflunomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in DMSO (practically insoluble in water). | |
| Record name | Teriflunomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |
| Record name | Teriflunomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
163451-81-8, 108605-62-5 | |
| Record name | Teriflunomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teriflunomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teriflunomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Teriflunomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERIFLUNOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Teriflunomide?
A1: this compound exerts its therapeutic effect by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis of pyrimidine, a key building block for DNA replication. By inhibiting DHODH, this compound primarily targets rapidly dividing cells, particularly activated T and B lymphocytes, effectively limiting their expansion and reducing their contribution to the inflammatory and autoimmune processes underlying multiple sclerosis. [, , , , , ]
Q2: Does this compound affect the immune response to infections or vaccinations?
A2: While this compound inhibits the proliferation of activated lymphocytes, research suggests it does not completely suppress the immune system or prevent the development of protective immunity. Studies in mice have shown that this compound-treated animals can mount effective primary and memory antibody responses to viral challenges, albeit with a slight delay compared to controls. [] Additionally, clinical data indicate that individuals treated with this compound generally develop effective immune responses to seasonal influenza vaccination (memory response) and rabies vaccination (neoantigen). []
Q3: Are there differences in this compound's effects across species?
A3: Yes, studies show that animals, particularly rats, exhibit higher sensitivity to this compound compared to humans. [] This difference is attributed to the higher binding affinity of this compound to rat DHODH compared to human DHODH. [] This interspecies difference in enzyme kinetics may explain why this compound is embryo-toxic and teratogenic in rats and rabbits, while clinical data from the this compound clinical program and post-marketing data from women with rheumatoid arthritis exposed to Leflunomide (this compound's parent compound) have not shown a signal for teratogenicity in humans. []
Q4: How does early initiation of this compound treatment compare to delayed treatment in terms of disability progression in multiple sclerosis patients?
A4: Analysis of data from the TOWER study (NCT00751881) and its extension indicates that early initiation of treatment with this compound 14 mg is associated with a significant reduction in the risk of disability progression compared to delayed treatment. [] Patients who switched from placebo to this compound 14 mg in the extension study (delayed treatment) exhibited a consistently higher percentage of disability progression confirmed for ≥12 weeks compared to those who continued this compound 14 mg from the core study (early treatment). [] This highlights the potential benefits of early intervention with this compound in managing multiple sclerosis progression.
Q5: What is the long-term safety and efficacy profile of this compound in treating multiple sclerosis?
A5: Long-term data from extensions of the TEMSO (NCT00134563) and phase 2 (NCT00228163) trials, with up to 9 and 14 years of follow-up respectively, demonstrate a consistent safety profile for this compound. [, ] No new or unexpected adverse events were observed with prolonged exposure. [, ] Furthermore, these studies show sustained efficacy with low relapse rates and stable or improved disability scores over the extended treatment periods. [, , ]
Q6: What are the common adverse events associated with this compound treatment?
A6: The most common adverse events reported in clinical trials with this compound include:
- Gastrointestinal: Diarrhea, nausea [, , ]
- Hepatic: Elevated alanine aminotransferase levels [, , ]
- Dermatologic: Hair thinning [, , ]
- Other: Headache, fatigue, paresthesia [, ]
Q7: Have there been any observations of peripheral neuropathy in multiple sclerosis patients receiving this compound?
A7: While rare, peripheral neuropathy has been reported in some multiple sclerosis patients treated with this compound. [] A study comparing multiple sclerosis patients receiving this compound with those receiving other disease-modifying therapies and healthy controls found significant differences in nerve conduction studies, particularly in the superficial peroneal and peroneal motor nerves. [] The study suggests that this compound may have the potential to cause peripheral neuropathy, emphasizing the importance of monitoring for neuropathic symptoms in patients receiving this compound. []
Q8: What is the current understanding of this compound's impact on immune cell populations and function in multiple sclerosis?
A9: The TERI-DYNAMIC study (NCT01863888) provided valuable insights into the immunomodulatory effects of this compound on lymphocyte subsets in patients with relapsing-remitting multiple sclerosis. [] The study found that this compound treatment led to a reduction in the absolute numbers and frequencies of lymphocytes and CD19+ B cells, as expected. [] Interestingly, within the CD4+ T-cell population, this compound treatment resulted in a selective decrease in Th1 cells compared to Th17 cells, while the percentage of inducible regulatory T cells (Tregs) increased. [] These findings suggest that this compound may modulate the balance of pro-inflammatory and anti-inflammatory T-cell subsets in multiple sclerosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


